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Abstract
Dichotomine C, an indole alkaloid with the molecular formula C15H14N2O4, presents a

compelling subject for natural product research. This technical guide provides a comprehensive

overview of the known chemical properties of dichotomine C, with a primary focus on its

solubility characteristics. Due to the limited direct experimental data on this specific compound,

this document leverages established principles of alkaloid chemistry to infer its solubility profile.

Furthermore, it outlines detailed experimental protocols for the precise determination of its

solubility in various solvents. Finally, based on the known biological activities of related indole

alkaloids, a potential signaling pathway of interest for future investigation is proposed and

visualized.

Introduction to Dichotomine C
Dichotomine C is a small molecule indole alkaloid.[1] While specific information regarding its

natural source is not widely available in the reviewed literature, related compounds have been

isolated from marine-derived fungi, such as Dichotomomyces sp.[2] The chemical structure of

dichotomine C, as indicated by its molecular formula and classification as an indole alkaloid,

suggests a complex aromatic framework containing nitrogen atoms, which are characteristic of

this class of compounds.[1][3] Alkaloids, in general, are known for their diverse and potent

biological activities.[4][5]
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Chemical Properties of Dichotomine C:

Molecular Formula: C15H14N2O4

Molecular Weight: 286.29 g/mol

Calculated Mol LogP: 1.53

Topological Polar Surface Area: 95.44 Å²

Data sourced from the Genophore database.

Solubility Profile of Dichotomine C
Direct quantitative solubility data for dichotomine C in various solvents is not currently

available in published literature. However, based on its chemical structure as an indole alkaloid,

a qualitative and inferred solubility profile can be established.

Alkaloids typically exist as weak bases. In their free base form, they are generally characterized

by:

Low solubility in water.[3][6]

Good solubility in organic solvents such as chloroform, methanol, and dimethyl sulfoxide

(DMSO).[3][4]

Conversely, when protonated to form salts (e.g., by reaction with an acid), the solubility of

alkaloids is significantly altered:

Increased solubility in water and other polar solvents.[3][6]

Decreased solubility in non-polar organic solvents.[3]

The calculated Mol LogP of 1.53 for dichotomine C suggests a moderate level of lipophilicity,

which supports the inference of its limited aqueous solubility and preference for organic

solvents in its free base form.

Quantitative Solubility Data (Template)
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The following table is a template for presenting experimentally determined solubility data for

dichotomine C. Researchers are encouraged to use this format to report their findings and

contribute to the collective understanding of this compound.

Solvent
Temperature
(°C)

Solubility
(mg/mL)

Molar
Solubility
(mol/L)

Method of
Determination

Water 25
Data not

available

Data not

available

e.g., Shake-

Flask Method

Phosphate-

Buffered Saline

(pH 7.4)

25
Data not

available

Data not

available

e.g., Shake-

Flask Method

Ethanol 25
Data not

available

Data not

available

e.g., Shake-

Flask Method

Methanol 25
Data not

available

Data not

available

e.g., Shake-

Flask Method

Dimethyl

Sulfoxide

(DMSO)

25
Data not

available

Data not

available

e.g., Shake-

Flask Method

Dichloromethane 25
Data not

available

Data not

available

e.g., Shake-

Flask Method

Acetonitrile 25
Data not

available

Data not

available

e.g., Shake-

Flask Method

Experimental Protocols for Solubility Determination
Accurate determination of the solubility of dichotomine C is crucial for its further study and

potential applications in drug development. The following are detailed methodologies for key

experiments.

Shake-Flask Method for Thermodynamic Solubility
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This is a widely recognized and reliable method for determining the thermodynamic equilibrium

solubility of a compound.

Methodology:

Preparation of Saturated Solution: An excess amount of dichotomine C is added to a known

volume of the selected solvent in a sealed, inert container (e.g., glass vial).

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a

sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the

dissolved and undissolved compound.

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to

separate the undissolved solid from the saturated solution.

Sample Analysis: A carefully measured aliquot of the clear supernatant (the saturated

solution) is withdrawn.

Quantification: The concentration of dichotomine C in the aliquot is determined using a

validated analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with UV detection or Mass Spectrometry (MS).

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Shake-Flask Solubility Determination Workflow

Add excess Dichotomine C
to solvent

Equilibrate at constant
temperature (24-72h)

Agitation Separate solid and
liquid phases

Centrifugation or
Settling Withdraw aliquot of

saturated solution
Quantify concentration

(e.g., HPLC) Calculate solubility

Click to download full resolution via product page

Shake-Flask Method Workflow
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Kinetic Solubility Determination using Nephelometry or
Turbidimetry
This method is a higher-throughput approach often used in early drug discovery to assess the

solubility of a compound from a DMSO stock solution into an aqueous buffer.

Methodology:

Sample Preparation: A concentrated stock solution of dichotomine C is prepared in DMSO.

Addition to Aqueous Buffer: A small volume of the DMSO stock solution is added to a larger

volume of aqueous buffer (e.g., PBS) in a microplate well.

Precipitation Monitoring: The formation of a precipitate as the compound comes out of

solution is monitored over time by measuring the increase in turbidity or light scattering using

a nephelometer or plate reader.

Data Analysis: The concentration at which precipitation occurs is determined and reported as

the kinetic solubility.

Potential Biological Activity and Signaling Pathway
Interactions
While the specific biological activities of dichotomine C have not been extensively reported, its

classification as an indole alkaloid provides a basis for hypothesizing its potential molecular

targets and signaling pathway interactions. Many indole alkaloids have been shown to possess

potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5]

[7]

Notably, several indole alkaloids have been identified as modulators of the Mitogen-Activated

Protein Kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation,

differentiation, and apoptosis.[4][7][8] Dysregulation of the MAPK pathway is a hallmark of

many cancers. Therefore, it is plausible that dichotomine C could exert biological effects

through interaction with components of this pathway.
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The MAPK cascade is a multi-tiered pathway that typically involves a series of protein kinases:

a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase

(MAPK). Key branches of this pathway include the ERK, JNK, and p38 pathways.

Hypothetical MAPK Signaling Pathway Interaction of Dichotomine C

Dichotomine C

Cell Surface Receptor

Inhibition?

MAPKKK
(e.g., Raf)

MAPKK
(e.g., MEK)

MAPK
(e.g., ERK)

Transcription Factors

Cellular Response
(Proliferation, Apoptosis, etc.)
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Potential Interaction with the MAPK Pathway

Conclusion
Dichotomine C is an intriguing indole alkaloid with potential for further scientific investigation.

While direct experimental data on its solubility is lacking, its chemical nature allows for informed

predictions of its behavior in different solvent systems. The experimental protocols outlined in

this guide provide a clear path for researchers to obtain the necessary quantitative data.

Furthermore, the established bioactivities of related indole alkaloids suggest that the MAPK

signaling pathway is a logical starting point for investigating the molecular mechanisms of

action of dichotomine C. Further research into this and other natural products is essential for

the discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1245986#dichotomine-c-solubility-in-different-
solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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